Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group, a 3-hydroxyl substituent, and a 4-(2,5-dimethoxyphenyl) aromatic moiety. The Boc group enhances solubility and stability during synthesis, while the hydroxyl and methoxy substituents may influence hydrogen bonding and electronic interactions with biological targets.
Properties
CAS No. |
1354953-38-0 |
|---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15,20H,8-9,11H2,1-5H3 |
InChI Key |
BBHUKSVDMZZFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate generally follows a multi-step synthetic route involving:
- Construction of the piperidine ring core.
- Introduction of the 2,5-dimethoxyphenyl substituent at the 4-position.
- Installation of the hydroxyl group at the 3-position.
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
This sequence ensures regio- and stereochemical control, critical for obtaining the desired chiral intermediate with high purity and yield.
Stepwise Synthetic Approaches
Preparation of (S)-N-Boc-3-hydroxypiperidine Intermediate
The (S)-N-Boc-3-hydroxypiperidine intermediate is a pivotal building block in the synthesis. According to patent CN105439939A, a robust industrial method involves:
- Catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine.
- Refluxing 3-hydroxypiperidine with pyroglutamic acid derivatives in ethanol to form (S)-3-hydroxypiperidine pyroglutamate.
- Subsequent Boc protection using tert-butyl dicarbonate in aqueous sodium hydroxide at room temperature, followed by extraction and purification steps.
This method achieves high yields (up to 95% for the Boc protection step) and scalability suitable for industrial production (Table 1).
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation | 3-Hydroxypyridine | Catalytic hydrogenation | — | Produces 3-hydroxypiperidine |
| Pyroglutamate formation | 3-Hydroxypiperidine + D-Pyroglutamic acid | Reflux in 95% ethanol, cooling to -5°C | 55 | Crystallization purification |
| Boc protection | (S)-3-Hydroxypiperidine pyroglutamate + tert-butyl dicarbonate + NaOH | Room temperature, 4 h reaction | 95 | Extraction and concentration |
Table 1: Industrial synthesis of (S)-N-Boc-3-hydroxypiperidine intermediate
Introduction of the 2,5-Dimethoxyphenyl Group
The 2,5-dimethoxyphenyl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a suitably functionalized piperidine precursor. While direct literature on the exact 2,5-dimethoxyphenyl variant is limited, closely related syntheses of tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate provide a model:
- Starting from the Boc-protected piperidine, the aryl group is introduced through palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions using 2,5-dimethoxyphenyl boronic acid or halide derivatives.
- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran), bases such as potassium carbonate, and temperatures ranging from 80–110°C.
- Post-reaction purification by chromatography yields the arylated piperidine intermediate.
Hydroxyl Group Introduction and Stereocontrol
The hydroxyl group at the 3-position is introduced either by:
- Selective oxidation of the corresponding piperidine precursor.
- Asymmetric reduction of a 3-keto intermediate to yield the (S)- or (R)-3-hydroxypiperidine derivative.
The stereochemistry is controlled by chiral catalysts or chiral auxiliaries during reduction or by resolution methods using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts, as reported in chemical resolution methods.
Alternative Preparation Routes
Chemical Resolution Method
This classical approach involves:
- Resolution of racemic 3-hydroxypiperidine by forming diastereomeric salts with chiral acids.
- Separation of the desired enantiomer by crystallization.
- Boc protection to afford (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine.
Drawbacks include low overall yield, multiple unit operations, and high cost.
Asymmetric Synthesis
An asymmetric synthetic route from achiral precursors such as 4-methyl phenacyl bromide involves a multi-step (up to 13 steps) conversion to the Boc-protected hydroxypiperidine with approximately 35% yield. This route offers stereochemical control but suffers from complexity and lower efficiency.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrogenation of 3-hydroxypyridine | Catalytic hydrogenation | Standard catalytic H2, Pd/C | High | Scalable, industrial | Requires catalyst handling |
| Pyroglutamate formation | Reflux in ethanol | 95% ethanol, reflux, cooling | 55% | Crystallization purification | Moderate yield |
| Boc protection | NaOH, tert-butyl dicarbonate | Room temp, 4 h | 95% | High yield, mild conditions | Requires careful pH control |
| Chemical resolution | Diastereomeric salt formation | Using tartaric acid derivatives | Variable, low | Simple equipment | Low yield, costly |
| Asymmetric synthesis | Multi-step from achiral | 13 steps, complex | 35% | Chiral control | Lengthy, low yield |
| Aryl group introduction | Pd-catalyzed cross-coupling | DMF/THF, K2CO3, 80–110°C | Moderate to high | Versatile, regioselective | Requires expensive catalysts |
Research Discoveries and Analytical Techniques
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm product purity and stereochemistry.
- Mass spectrometry (MS) and infrared (IR) spectroscopy further support structural elucidation.
- Industrial methods emphasize continuous flow reactors and automated synthesis to optimize yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
*Inferred based on structural analogy.
Key Observations:
Ring Size and Conformation: The target compound and ’s piperidine derivative share a six-membered ring, while ’s pyrrolidine analog has a five-membered ring.
Aromatic Substituents :
- The 2,5-dimethoxyphenyl group (target compound and ) introduces electron-donating methoxy groups, which could enhance π-π stacking interactions in medicinal chemistry applications. In contrast, the 3,4-difluorophenyl group () provides electron-withdrawing fluorine atoms, altering electronic density and possibly improving metabolic stability .
Biological Activity
Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O4
- Molecular Weight : 320.37 g/mol
- Key Functional Groups : Tert-butyl group, hydroxypiperidine moiety, and dimethoxyphenyl group.
The presence of these functional groups contributes to the compound's unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethoxyphenyl Group : This is accomplished via nucleophilic substitution using a suitable dimethoxyphenyl halide.
- Hydroxylation : The hydroxyl group is introduced using oxidizing agents like hydrogen peroxide.
- Carboxylation : The carboxylate group is added through reactions with carbon dioxide or other carboxylating agents.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in mitigating oxidative stress by modulating reactive oxygen species (ROS) levels in cellular models .
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, indicating a role in neurodegenerative disease models .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways critical for its pharmacological effects.
The mechanism of action for this compound likely involves:
- Receptor Binding : The hydroxypiperidine moiety enhances binding affinity to specific receptors.
- Enzyme Inhibition : It may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects on cells.
- Ion Channel Interaction : Potential modulation of ion channels may also play a role in its biological effects.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
